N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
CAS No.: 941921-19-3
Cat. No.: VC4420945
Molecular Formula: C22H19ClN4O2
Molecular Weight: 406.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941921-19-3 |
|---|---|
| Molecular Formula | C22H19ClN4O2 |
| Molecular Weight | 406.87 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
| Standard InChI | InChI=1S/C22H19ClN4O2/c1-15-6-8-16(9-7-15)19-12-20-22(29)26(10-11-27(20)25-19)14-21(28)24-13-17-4-2-3-5-18(17)23/h2-12H,13-14H2,1H3,(H,24,28) |
| Standard InChI Key | UTDUVNHRSMSRBU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4Cl |
Introduction
N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound with a molecular formula of C22H19ClN4O2 and a molecular weight of 406.9 g/mol . This compound belongs to the class of heterocyclic compounds, specifically those containing a pyrazolo[1,5-a]pyrazine framework, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely documented, similar compounds often require starting materials such as benzylamines and hydrazines, which undergo various transformations to form the desired heterocyclic structure.
Potential Applications
Given its structural features, N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide may exhibit pharmacological activities similar to other pyrazolo[1,5-a]pyrazine derivatives. These compounds are often explored for their potential as kinase inhibitors or modulators of other biological pathways critical in disease processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume